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4-(4-
Fluorobenzyloxy)benzaldehyde

Cat. No.: B1300813

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic and
spectrometric data for the compound 4-(4-Fluorobenzyloxy)benzaldehyde (CAS No. 56442-
17-2). Given the utility of this compound as a building block in medicinal chemistry and
materials science, a thorough understanding of its analytical profile is essential for its synthesis,
characterization, and application.[1] This document presents predicted data for Proton Nuclear
Magnetic Resonance (*H NMR), Carbon-13 Nuclear Magnetic Resonance (33C NMR), Infrared
(IR) Spectroscopy, and Mass Spectrometry (MS), based on the analysis of structurally similar
compounds. Detailed experimental protocols for obtaining this data are also provided.

The molecular structure of 4-(4-Fluorobenzyloxy)benzaldehyde consists of a benzaldehyde
moiety connected to a 4-fluorobenzyl group through an ether linkage. Its molecular formula is
C14H11FO2, with a molecular weight of 230.24 g/mol .[1]

Spectroscopic Data

The following tables summarize the predicted spectroscopic and spectrometric data for 4-(4-
Fluorobenzyloxy)benzaldehyde. These predictions are derived from established principles of

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1300813?utm_src=pdf-interest
https://www.benchchem.com/product/b1300813?utm_src=pdf-body
https://www.benchchem.com/product/b1300813
https://www.benchchem.com/product/b1300813?utm_src=pdf-body
https://www.benchchem.com/product/b1300813
https://www.benchchem.com/product/b1300813?utm_src=pdf-body
https://www.benchchem.com/product/b1300813?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1300813?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

spectroscopy and by analogy to related compounds such as 4-fluorobenzaldehyde, 4-

benzyloxybenzaldehyde, and other substituted benzaldehyde derivatives.

Table 1: Predicted *H NMR Data (500 MHz, CDClIs)

Chemical Shift (6,

Multiplicity Integration Assignment

ppm)

Aldehyde proton (-
~9.88 s 1H yeep (

CHO)

Aromatic protons
~7.85 d 2H

ortho to -CHO

Aromatic protons of
~7.40 m 2H the 4-fluorobenzyl

group ortho to -CHz-

Aromatic protons of
~7.10 m 2H the 4-fluorobenzyl

group meta to -CHa-

Aromatic protons
~7.05 d 2H

meta to -CHO

Methylene protons (-
~5.10 s 2H Y P (

O-CHz-)

Table 2: Predicted 13C NMR Data (125 MHz, CDCls)
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Chemical Shift (6, ppm)

Assignment

~190.7 Aldehyde carbon (C=0)
164.0 (d) Aromatic carbon of the 4-fluorobenzyl group
' attached to fluorine
~163.5 Aromatic carbon attached to the ether oxygen
~132.0 Aromatic carbons ortho to the -CHO group
1315 (d) Quaternary aromatic carbon of the 4-
' fluorobenzyl group
130.0 (d) Aromatic carbons of the 4-fluorobenzyl group
' ortho to the -CHz- group
1295 Quaternary aromatic carbon of the
' benzaldehyde ring
115.5 (d) Aromatic carbons of the 4-fluorobenzyl group
' meta to the -CHz- group
~115.0 Aromatic carbons meta to the -CHO group
~70.0 Methylene carbon (-O-CHz-)

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment
~3050 Medium Aromatic C-H stretch
) Aldehyde C-H stretch (Fermi
~2850, ~2750 Medium
doublet)
~1700 Strong Aldehyde C=0 stretch
~1600, ~1580, ~1500 Medium-Strong Aromatic C=C stretches
Aryl-O-CHz stretch
~1250 Strong )
(asymmetric)
~1170 Strong C-F stretch
~1040 Medium Aryl-O-CHz: stretch (symmetric)
p-disubstituted benzene C-H
~830 Strong

bend (out-of-plane)

Table 4: Predicted Mass Spectrometry (MS) Data (Electron lonization - El)

mlz Relative Intensity (%) Assignment
230 40 [M]* (Molecular ion)
229 20 [M-H]*
C7HsF]* (Fluorotropylium ion -
109 100 Lase p(]aali) >
121 30 [C7H502]*
95 15 [CeHaF]*
77 10 [CeHs]*

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic and spectrometric data are
provided below. These represent standard operating procedures and may be adapted based on
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the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
o Weigh approximately 10-20 mg of 4-(4-Fluorobenzyloxy)benzaldehyde.

o Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCIs) containing
0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a 5 mm NMR tube.
e 'H NMR Spectroscopy:
o Instrument: 500 MHz NMR Spectrometer.
o Pulse Program: Standard single-pulse sequence.

o Acquisition Parameters:

Spectral Width: -2 to 12 ppm.

Acquisition Time: 4 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 16.

o Processing: Apply a line broadening of 0.3 Hz and perform a Fourier transform. Phase and
baseline correct the spectrum. Calibrate the chemical shifts relative to the TMS signal at
0.00 ppm.

e 13C NMR Spectroscopy:
o Instrument: 125 MHz NMR Spectrometer.

o Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).[2]
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o Acquisition Parameters:

Spectral Width: 0 to 220 ppm.

Acquisition Time: 1-2 seconds.[2]

Relaxation Delay: 2-5 seconds.[2]

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.[2]

o Processing: Apply a line broadening of 1-2 Hz and perform a Fourier transform. Phase and
baseline correct the spectrum. Calibrate the chemical shifts relative to the CDCls solvent
peak at 77.16 ppm.

Infrared (IR) Spectroscopy

e Sample Preparation:

o For Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample
directly onto the ATR crystal.

o For a KBr pellet, mix approximately 1 mg of the sample with 100 mg of dry KBr powder
and press into a transparent pellet.

o Data Acquisition:
o Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.
o Parameters:
= Scan Range: 4000 to 400 cm~1.
» Resolution: 4 cm~1.
= Number of Scans: 32.

o Acquire a background spectrum of the empty sample compartment (or the clean ATR
crystal) prior to running the sample spectrum. The final spectrum is reported in terms of
transmittance or absorbance.
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Mass Spectrometry (MS)

e Sample Introduction:

o For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile
solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
[3] Inject 1 uL into the GC.

o For direct infusion, dissolve the sample in a suitable solvent and introduce it into the ion
source via a syringe pump.

e GC-MS Conditions:[3]
o Gas Chromatograph:

» Column: Standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25
pm).

» Carrier Gas: Helium at a constant flow of 1 mL/min.
» Injector: Split/splitless, operated in splitless mode at 250°C.

= Oven Program: Initial temperature of 50°C for 2 minutes, then ramp at 10°C/min to
280°C and hold for 5 minutes.

o Mass Spectrometer:
» |onization Mode: Electron lonization (EIl) at 70 eV.
= Source Temperature: 230°C.
= Scan Range: m/z 40-450.
Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic and spectrometric
analysis of a synthetic organic compound like 4-(4-Fluorobenzyloxy)benzaldehyde.
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Spectroscopic & Spectrometric Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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